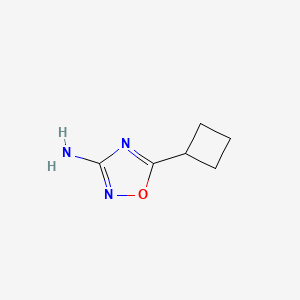

5-Cyclobutyl-1,2,4-oxadiazol-3-amine

Vue d'ensemble

Description

5-Cyclobutyl-1,2,4-oxadiazol-3-amine is a fine chemical that serves as a versatile building block and useful scaffold in chemical synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclobutyl-1,2,4-oxadiazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclobutylamine with a nitrile oxide, leading to the formation of the oxadiazole ring . The reaction conditions often require the use of dehydrating agents such as phosphorus oxychloride (POCl3) to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the quality and yield of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

5-Cyclobutyl-1,2,4-oxadiazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

Substitution: The amine group in the compound can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce a variety of substituted oxadiazole derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry

Drug Development

5-Cyclobutyl-1,2,4-oxadiazol-3-amine is recognized for its role as a building block in the synthesis of biologically active compounds. Its unique structural features allow it to interact with various biological targets, making it a candidate for drug development against multiple diseases.

Therapeutic Areas

The compound has shown potential in several therapeutic areas:

| Therapeutic Area | Activity |

|---|---|

| Anticancer | Induces apoptosis in cancer cells |

| Neuroprotection | Inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) |

| Antimicrobial | Exhibits activity against bacterial strains |

| Antidiabetic | Influences metabolic pathways |

Mechanism of Action

The pharmacological effects of this compound are attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits AChE and BChE, which are critical in neurotransmitter breakdown. This inhibition can enhance cholinergic signaling, potentially benefiting neurodegenerative conditions.

- Induction of Apoptosis : Research indicates that this compound can trigger programmed cell death in cancer cell lines such as HeLa cells by modulating apoptotic pathways.

- Cell Cycle Arrest : It has been observed to halt cell cycle progression, thereby preventing cancer cell proliferation.

Case Studies

Recent studies provide insights into the practical applications of this compound:

Case Study 1: Anticancer Activity

A study demonstrated that the compound effectively induces apoptosis in HeLa cells through the modulation of key apoptotic proteins. This suggests its potential as a lead compound for developing anticancer agents.

Case Study 2: Neuroprotective Effects

Research confirmed the compound's role as a potent inhibitor of cholinesterases. This activity highlights its potential utility in treating Alzheimer's disease and other cognitive disorders.

Case Study 3: Antimicrobial Properties

Preliminary investigations have shown that this compound exhibits antimicrobial activity against various bacterial strains. This positions it as a candidate for developing new antibiotics.

Material Science Applications

Beyond medicinal uses, the compound is also explored in materials science for developing new materials with specific properties. Its heterocyclic structure can be advantageous in creating polymers or other materials with enhanced chemical stability and functional performance.

Mécanisme D'action

The mechanism of action of 5-Cyclobutyl-1,2,4-oxadiazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of oxadiazoles have been shown to inhibit enzymes like succinate dehydrogenase (SDH), affecting cellular respiration and energy production . The compound’s structure allows it to bind effectively to active sites of target proteins, thereby modulating their activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Cyclobutyl-1,3,4-oxadiazol-2-amine: This compound has a similar structure but differs in the position of the nitrogen atoms within the oxadiazole ring.

2-Amino-5-phenyl-1,3,4-oxadiazole: Another related compound with a phenyl group instead of a cyclobutyl group.

Uniqueness

5-Cyclobutyl-1,2,4-oxadiazol-3-amine is unique due to its specific cyclobutyl substitution, which imparts distinct chemical properties and reactivity compared to other oxadiazole derivatives.

Activité Biologique

5-Cyclobutyl-1,2,4-oxadiazol-3-amine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies from recent research.

This compound exhibits significant interactions with various biological targets. It has been noted for its ability to inhibit specific enzymes and modulate cellular processes. Key biochemical properties include:

- Enzyme Inhibition : The compound interacts with cytochrome P450 enzymes, affecting drug metabolism and potentially altering the pharmacokinetics of co-administered drugs.

- Cell Signaling Modulation : It influences signaling pathways such as the MAPK pathway, which is crucial for cell proliferation and apoptosis.

The molecular mechanism by which this compound exerts its effects involves several interactions:

- Binding to Proteins : The compound can bind to specific proteins and enzymes, leading to either inhibition or activation of metabolic pathways. For example, it has shown the ability to inhibit certain kinases.

- Gene Expression Alteration : It modulates the expression of genes involved in oxidative stress responses and inflammation.

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound are dose-dependent:

| Dosage Range (mg/kg) | Observed Effect |

|---|---|

| Low (up to 10) | Anti-inflammatory effects observed |

| Moderate (10-30) | Beneficial metabolic modulation |

| High (above 30) | Toxicity leading to hepatotoxicity and nephrotoxicity |

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- Antiviral Activity : A study demonstrated that derivatives of 5-cyclobutyl oxadiazoles exhibited moderate anti-HCV activity. The structure-activity relationship (SAR) highlighted that modifications at the C5 position significantly influenced antiviral potency .

- Antimicrobial Potential : Another investigation revealed that compounds based on the oxadiazole scaffold showed promising antimicrobial activity against various pathogens. The mechanism was attributed to the inhibition of key metabolic enzymes in bacteria .

- Neuroprotective Effects : In a study assessing neurotoxicity using animal models, lower doses of this compound were found to exhibit neuroprotective effects without significant adverse outcomes .

Transport and Distribution

The pharmacokinetics of this compound involve specific transport mechanisms:

- Active Transport Mechanisms : The compound is taken up by cells through active transport processes, influencing its bioavailability and efficacy in various tissues.

Subcellular Localization

The localization of this compound within cellular compartments is crucial for its biological activity:

| Subcellular Compartment | Function |

|---|---|

| Mitochondria | Influences energy metabolism |

| Nucleus | Modulates gene expression |

Propriétés

IUPAC Name |

5-cyclobutyl-1,2,4-oxadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c7-6-8-5(10-9-6)4-2-1-3-4/h4H,1-3H2,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXPMDRVVCYBVFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NC(=NO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.